![molecular formula C26H20N2O2S B433667 3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide CAS No. 292066-59-2](/img/structure/B433667.png)

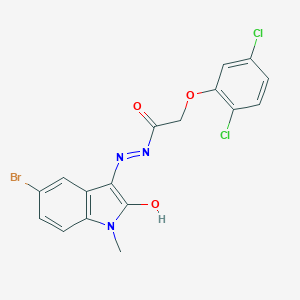

3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a compound with the molecular formula C22H18N2O2S . It has a molecular weight of 374.5 g/mol . The compound is part of the benzothiazole derivatives, which are known for their biological and pharmacological activity .

Synthesis Analysis

Benzothiazoles can be synthesized using various methods. One approach involves the reactions of 2-amino- and 2-mercaptothiazole derivatives, which provide powerful tools for the design of a wide variety of aromatic azoles . Synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The InChI string for this compound is InChI=1S/C22H18N2O2S/c1-14-6-11-19-20(12-14)27-22(24-19)15-7-9-17(10-8-15)23-21(25)16-4-3-5-18(13-16)26-2/h3-13H,1-2H3,(H,23,25) .Chemical Reactions Analysis

The benzothiazole moiety in this compound allows for easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring, making them highly reactive building blocks for organic and organoelement synthesis . This includes the synthesis of pharmacologically active heterocycles .Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.5 g/mol . It has a XLogP3-AA value of 5.2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 374.10889899 g/mol . The topological polar surface area is 79.5 Ų . The compound has a heavy atom count of 27 .Applications De Recherche Scientifique

Synthesis and Biological Applications

Naphthalene derivatives have been synthesized and studied for various biological applications, including antioxidant and antitumor activities. A study by Hassanien et al. (2022) on novel binary compounds based on lawsone, including naphthalene derivatives, showed potential antioxidant and antitumor activities. This highlights the versatility of naphthalene-based compounds in developing treatments against oxidative stress and cancer (Hassanien, Abd El-Ghani, & Elbana, 2022).

Antimicrobial and Antifungal Agents

Further research demonstrates the synthesis of naphthalene derivatives as potential antimicrobial and antifungal agents. Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives and found that most of the compounds showed significant antibacterial and antifungal activities. This suggests the potential of naphthalene derivatives in the development of new antimicrobial treatments (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Synthetic Pathways and Reactivity

The synthetic pathways and reactivity of naphthalene derivatives provide valuable insights into their potential applications. For example, Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, demonstrating the reactivity and potential for creating complex heterocyclic systems. Such research underlines the synthetic versatility of naphthalene derivatives, paving the way for their application in diverse scientific fields (Deady & Devine, 2006).

Mécanisme D'action

Target of Action

Similar compounds with aminothiazole moieties have been found to exhibit antimicrobial activity against a variety of microbial species .

Mode of Action

It is known that many benzothiazole derivatives interact with their targets by forming chelates with bivalent metal ions . This interaction can disrupt the normal function of the target, leading to the observed biological effects.

Biochemical Pathways

It is known that many benzothiazole derivatives have antimicrobial and antifungal activities , suggesting that they may interfere with essential biochemical pathways in these organisms.

Pharmacokinetics

The bioavailability of similar compounds is often influenced by their ability to form chelates with metal ions .

Result of Action

The result of the compound’s action is likely to be the inhibition of growth or viability of the target organisms. For example, similar compounds have been found to exhibit strong antimicrobial and antifungal activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of bivalent metal ions in the environment can enhance the activity of similar compounds by facilitating their interaction with their targets .

Propriétés

IUPAC Name |

3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2S/c1-16-7-12-22-24(13-16)31-26(28-22)17-8-10-20(11-9-17)27-25(29)21-14-18-5-3-4-6-19(18)15-23(21)30-2/h3-15H,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIUEKSUUUKEHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-2-yloxy)-N'-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433597.png)

![N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B433602.png)

![4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]benzoic acid](/img/structure/B433604.png)

![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B433606.png)

![N'-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B433607.png)

![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxyacetohydrazide](/img/structure/B433616.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433625.png)

![4-Benzyl-2-nitro-6-({[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B433630.png)

![4-Benzyl-2-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol](/img/structure/B433633.png)

![4-Benzyl-2-bromo-6-({[4-(4-morpholinyl)phenyl]imino}methyl)phenol](/img/structure/B433634.png)

![N-{3-[(5-benzyl-3-bromo-2-hydroxybenzylidene)amino]phenyl}-2-chlorobenzamide](/img/structure/B433635.png)

![2-Methyl-6-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B433647.png)